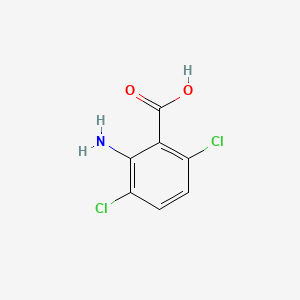

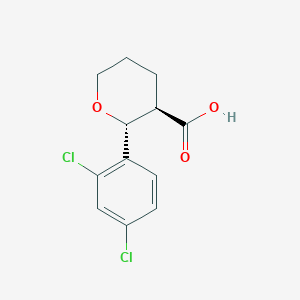

2-氨基-3,6-二氯苯甲酸

描述

2-Amino-3,6-dichlorobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the chemical behavior and properties that 2-amino-3,6-dichlorobenzoic acid might exhibit. For instance, the first paper discusses a compound with a similar structure, where hydrogen bonding and π-π interactions play a significant role in the formation of a two-dimensional network of ions .

Synthesis Analysis

The synthesis of related compounds involves selective and almost quantitative acylation reactions, as mentioned in the second paper . Although the exact synthesis of 2-amino-3,6-dichlorobenzoic acid is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis. For example, the reaction of acetoxybenzoyl chloride with diamino compounds under controlled conditions could be a plausible route for synthesizing derivatives of 2-amino-3,6-dichlorobenzoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-3,6-dichlorobenzoic acid is characterized by the presence of hydrogen bonds and π-π interactions, which contribute to the stability and crystalline structure of the compounds . These interactions are crucial in determining the three-dimensional arrangement of the molecules in the solid state.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functional groups to 2-amino-3,6-dichlorobenzoic acid include polycondensation reactions that can lead to the formation of polymers . The presence of amino and carboxylic acid groups in these compounds suggests that they could undergo reactions such as amide bond formation or participate in ester-amide interchange reactions during polymerization processes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-amino-3,6-dichlorobenzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the presence of chloro and amino substituents can influence the acidity, solubility, and reactivity of the benzoic acid core. The hydrogen bonding capabilities of the amino group and the electron-withdrawing effect of the chloro substituents are likely to affect the compound's melting point, boiling point, and solubility in various solvents.

科学研究应用

饮用水处理中的生物修复

微生物氨基杆菌属 MSH1 可以利用 2,6-二氯苯甲酰胺 (BAM)(一种主要的地下水微污染物)作为唯一的碳、氮和能量来源。该生物体将 BAM 转化成 2,6-二氯苯甲酸 (2,6-DCBA),然后通过独特的氯苯甲酸分解代谢途径进一步代谢它。这种能力使氨基杆菌属 MSH1 成为饮用水处理厂中地下水生物修复的有希望的生物催化剂 (Raes 等,2019 年)。

植物毒性和除草剂研究

研究探索了 2-氨基-3,5-二氯-和 3-氨基-2,5-二氯苯甲酸衍生物的植物毒性。这些研究显示了 2-氨基-3,5-二氯苯甲酸的 N,N-二仲丁基酰胺的重要性,它表现出选择性活性,突出了其在除草剂开发中的潜力 (Baruffini 和 Borgna,1978 年)。

溃疡性结肠炎治疗

衍生物 3,6-二氯苯并[b]噻吩-2-羧酸在治疗溃疡性结肠炎方面显示出前景。它抑制哺乳动物雷帕霉素复合物 1 (mTORC1) 的激活并调节肠道微生物群,突出了其在治疗胃肠道疾病中的潜在治疗作用 (He 等,2022 年)。

医药化合物合成

相关化合物 2,3-二氯苯甲酸是合成抗癫痫药物(如用于治疗中枢神经系统疾病的拉莫三嗪)的关键中间体。它通过重氮化和 2,3-二氯苯胺的 Meerwein 反应合成,是药物生产中一个重要的步骤 (Hong,2006 年)。

抗菌剂

3,6-二氯苯并[b]噻吩-2-羰基氨基酸的新型衍生物已被合成并评估其抗菌性能。这些化合物代表了开发新型抗菌剂研究的一个重要领域 (Hassan 等,2007 年)。

安全和危害

属性

IUPAC Name |

2-amino-3,6-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIREQFMYZQWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863083 | |

| Record name | 2-Amino-3,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,6-dichlorobenzoic acid | |

CAS RN |

3032-32-4 | |

| Record name | Benzoic acid, 2-amino-3,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DICHLOROANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)

![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)